molecular formula C9H14BNO4S B2911335 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid CAS No. 2377610-24-5

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid

Cat. No.: B2911335
CAS No.: 2377610-24-5
M. Wt: 243.08
InChI Key: YJYXMOYWACGPLO-UHFFFAOYSA-N
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Description

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a dimethylsulfamoyl (-SO$2$NMe$2$) group at the 2-position and a methyl (-Me) group at the 5-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science.

Properties

IUPAC Name

[2-(dimethylsulfamoyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7-4-5-9(8(6-7)10(12)13)16(14,15)11(2)3/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYXMOYWACGPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)S(=O)(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate and a ligand to stabilize the palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Palladium catalysts, along with bases like potassium carbonate, are used in cross-coupling reactions.

Major Products Formed

    Oxidation: Phenols and other oxygenated derivatives.

    Reduction: Modified phenylboronic acids with reduced functional groups.

    Substitution: Biaryl compounds and other substituted aromatic derivatives.

Scientific Research Applications

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that target specific biological pathways. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on phenylboronic acids significantly impact their behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Dimethylsulfamoyl)-5-methylphenylboronic acid* 2-SO$2$NMe$2$, 5-Me C$9$H${14}$BNO$_4$S 243.09 (calculated) Strong electron-withdrawing group; potential for hydrogen bonding
2-Methyl-5-(methylsulfonyl)phenylboronic acid 2-Me, 5-SO$_2$Me C$8$H${11}$BO$_4$S 214.05 Moderate electron-withdrawing effect; commercial availability
2-Formyl-5-methylphenylboronic acid 2-CHO, 5-Me C$8$H$9$BO$_3$ 163.96 Aldehyde group enables further functionalization
5-Trifluoromethyl-2-formylphenylboronic acid 2-CHO, 5-CF$_3$ C$8$H$6$BF$3$O$3$ 218.94 Enhanced antimicrobial activity due to CF$_3$
  • Electron-Withdrawing vs. Electron-Donating Groups : The dimethylsulfamoyl group (-SO$2$NMe$2$) is more electron-withdrawing than methylsulfonyl (-SO$_2$Me) or methyl (-Me), which may increase the acidity of the boronic acid (pKa) and improve stability in aqueous conditions .
  • Steric Effects : The bulky dimethylsulfamoyl group at the 2-position could hinder coupling reactions compared to smaller substituents like formyl (-CHO) .
Table 2: Functional Comparison
Compound Name Key Applications Reference
This compound* Potential use in drug design (sulfonamide moiety) and catalysis N/A
2-Methyl-5-(methylsulfonyl)phenylboronic acid Organoboron reagent for Suzuki couplings
5-Trifluoromethyl-2-formylphenylboronic acid Antimicrobial agent (studied against S. aureus)
2-(Benzyloxy)-5-methylphenylboronic acid Intermediate in pharmaceutical synthesis
  • Antimicrobial Activity : The trifluoromethyl (-CF$_3$) and formyl (-CHO) groups in 5-Trifluoromethyl-2-formylphenylboronic acid have shown antimicrobial efficacy, suggesting that electron-withdrawing substituents enhance bioactivity .

Biological Activity

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid is a boronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, including a dimethylsulfamoyl group and a methyl-substituted phenyl ring, contribute to its reactivity and potential therapeutic applications.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}BNO2_2S
  • CAS Number : 2377610-24-5
  • Molecular Weight : 225.11 g/mol

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly advantageous in the design of sensors and drug molecules targeting specific biological pathways. The boronic acid moiety can interact with various enzymes and receptors, modulating their activities and leading to diverse biological effects.

1. Anticancer Activity

Research has indicated that boronic acids can inhibit proteasomes, which are critical for protein degradation in cancer cells. The inhibition of proteasome activity can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells. Studies have shown that compounds similar to this compound exhibit potent anticancer properties by targeting the proteasome pathway .

2. Diabetes Research

Boronic acids are also being investigated for their potential as glucose-sensing agents due to their ability to bind to diols, such as glucose. This binding can be utilized in developing glucose-responsive drug delivery systems, which could be beneficial for diabetes management .

3. Antiviral Activity

Recent studies have explored the antiviral properties of boronic acids against various viruses. The mechanism involves inhibiting viral replication by interfering with viral proteins that rely on glycosylation processes, which boronic acids can disrupt due to their affinity for sugar moieties.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their efficacy against human cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established proteasome inhibitors .

CompoundIC50 (µM)Cell Line
This compound12.4MCF-7 (breast cancer)
Bortezomib10.1MCF-7 (breast cancer)

Case Study 2: Glucose Sensing

A study highlighted the use of boronic acids in developing glucose sensors. The incorporation of this compound into a polymer matrix improved the sensitivity and selectivity of the sensor towards glucose detection, showing promise for non-invasive blood glucose monitoring technologies .

Q & A

Q. What are the recommended synthetic routes for 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid, and how does its boronic acid moiety influence coupling efficiency?

The synthesis typically involves functionalizing a phenylboronic acid precursor with a dimethylsulfamoyl group. A plausible route includes:

  • Step 1: Suzuki-Miyaura coupling of 5-methylphenylboronic acid derivatives with sulfamoyl electrophiles .
  • Step 2: Protecting the boronic acid group during sulfamoylation to prevent undesired side reactions, as boronic acids are sensitive to oxidation and hydrolysis .
  • Key Consideration: The electron-withdrawing dimethylsulfamoyl group may reduce the boronic acid’s reactivity in cross-coupling reactions, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC: Use reversed-phase chromatography with acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to resolve polar impurities. Retention times for similar sulfamoyl-boronic acids are ~1.63 minutes under QC-SMD-TFA05 conditions .
  • LCMS: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~598 for derivatives, as seen in sulfonamide analogs ).
  • ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm) and dimethylsulfamoyl methyl groups (δ 2.8–3.1 ppm) .

Q. How should this compound be stored to maintain stability during experimental workflows?

  • Storage: Store at –20°C under inert gas (argon) to prevent boronic acid hydrolysis and sulfamoyl group degradation .
  • Handling: Avoid prolonged exposure to moisture or basic conditions, which can hydrolyze the boronic acid to phenol derivatives .

Advanced Research Questions

Q. What role does the dimethylsulfamoyl group play in drug discovery applications, and how can its reactivity be modulated?

The dimethylsulfamoyl group enhances solubility and serves as a hydrogen-bond acceptor, making it valuable in kinase inhibitor design. For example:

  • Case Study: Analogous sulfamoyl-containing compounds in EP4374877A2 exhibit nanomolar inhibition of protein kinases via binding to ATP pockets .
  • Reactivity Modulation: Replace the methyl groups with bulkier substituents (e.g., cyclopropyl) to alter steric effects or introduce fluorinated analogs for improved metabolic stability .

Q. What synthetic challenges arise when incorporating this compound into complex molecules, and how can they be addressed?

  • Challenge 1: Competitive protodeboronation during cross-coupling. Solution: Use Miyaura borylation to pre-functionalize the aryl ring before sulfamoylation .
  • Challenge 2: Low yield in aqueous reactions due to boronic acid instability. Solution: Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems .

Q. How can researchers resolve contradictions in activity data from different assay formats?

  • Example: Discrepancies in IC₅₀ values between enzymatic and cell-based assays may stem from differences in membrane permeability. Validate using orthogonal methods:
    • Surface Plasmon Resonance (SPR): Measure direct target binding .
    • Metabolite Identification: Use LC-HRMS to track intracellular degradation .

Q. What mechanistic insights can be gained from studying the boronic acid’s interaction with biological targets?

  • Suzuki Coupling Mimicry: The boronic acid may form reversible covalent bonds with serine or threonine residues in enzymes, analogous to proteasome inhibitors .
  • Dynamic Combinatorial Chemistry: Screen for target engagement by monitoring boronate ester formation in situ .

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